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Compound of Interest

Compound Name:
1,3-Benzodioxole, 5-

(methoxymethoxy)-

CAS No.: 111726-43-3

Cat. No.: B171696

Get Quote

Application Note & Standard Operating Protocol

Executive Summary
This protocol details the gas chromatography-mass spectrometry (GC-MS) analysis of 1,3-
Benzodioxole, 5-(methoxymethoxy)- (CAS: 946-33-8), widely known as Sesamol MOM

ether. This compound serves as a critical protected intermediate in the synthesis of paroxetine

and complex benzodioxole derivatives.

The methoxymethyl (MOM) ether moiety acts as a robust phenol protecting group against basic

conditions but exhibits significant lability in acidic environments and high thermal stress.

Consequently, standard GC protocols often result in on-column degradation (reversion to

Sesamol), leading to quantitation errors. This guide provides a self-validating workflow to

ensure analyte integrity, featuring optimized inlet parameters and specific mass spectral

fragmentation markers.
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Compound Profile & Physicochemical Properties[1]
[2][3][4][5][6]

Property Specification

IUPAC Name 5-(Methoxymethoxy)-1,3-benzodioxole

Common Name Sesamol MOM Ether

Molecular Formula C₉H₁₀O₄

Molecular Weight 182.17 g/mol

Target Ion (M⁺) m/z 182

Key Fragment Ions m/z 45, 137, 138, 151

Boiling Point (Est.) 260–270 °C (at 760 mmHg)

Solubility
Soluble in DCM, Ethyl Acetate, Methanol;

Insoluble in Water

Stability Concern Acid-labile; Thermally sensitive >250°C

Critical Analytical Challenges
The primary failure mode in analyzing MOM-protected phenols is Inlet-Induced Thermal

Cleavage.

Acidity: Even trace acidity in the solvent (e.g., old chloroform) or active sites in the GC liner

(silanol groups) can catalyze the cleavage of the acetal linkage, reverting the molecule to

Sesamol (m/z 138) inside the injector.

Discrimination: High split ratios can discriminate against the heavier ether in favor of

breakdown products.

Mitigation Strategy: This protocol utilizes a deactivated splitless liner with glass wool and a

"Cool-Inlet" approach (or moderate temperature) to preserve the molecular ion.

Experimental Protocol
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Sample Preparation (Strict Neutrality)
Solvent: Ethyl Acetate (HPLC Grade) or Dichloromethane (passed through basic alumina if

acidity is suspected).

Concentration: 100 µg/mL (100 ppm) for Scan mode; 1-10 ppm for SIM.

Buffer (Optional): If the sample matrix is acidic, add 1% Triethylamine (TEA) to the solvent to

neutralize active sites.

GC-MS Instrument Parameters
System: Agilent 7890B/5977B (or equivalent single quadrupole system).

Parameter Setting Rationale

Column
DB-5ms UI (30 m × 0.25 mm ×

0.25 µm)

Ultra-Inert phase reduces

silanol activity.

Inlet Mode
Splitless (Purge flow 50

mL/min @ 0.75 min)

Maximizes sensitivity;

minimizes residence time.

Inlet Temp 220 °C (Do not exceed 250 °C)
Prevents thermal deprotection

of MOM group.

Carrier Gas
Helium @ 1.2 mL/min

(Constant Flow)

Standard optimal velocity for

mass transfer.

Oven Program
60°C (1 min) → 20°C/min →

300°C (3 min)

Rapid ramp minimizes thermal

exposure.

Transfer Line 280 °C
Prevents condensation before

the source.

Source Temp 230 °C (EI Source)
Standard ionization

temperature.

Quad Temp 150 °C

Mass Spectrometry (EI Mode)
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Ionization Energy: 70 eV

Mass Range:m/z 35 – 350

Solvent Delay: 3.00 min (Adjust based on solvent retention)

Analytical Workflow Visualization
The following diagram illustrates the decision logic for ensuring method validity, specifically

addressing the thermal instability of the MOM group.
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Start: Sample Preparation

Check Solvent Acidity
(Avoid Chloroform/Acidic MeOH)

Set Inlet Temp < 230°C
Use Deactivated Liner

GC Injection

Detect m/z 182 (M+)?

Valid Analysis:
Quantify via m/z 182 or 45

Yes

Thermal Degradation Detected:
Major peak is Sesamol (m/z 138)

No (Only m/z 138 found)

Remedy:
1. Lower Inlet Temp

2. Change Liner
3. Add 1% TEA

Re-inject

Click to download full resolution via product page

Figure 1: Logic flow for optimizing MOM-ether analysis and preventing thermal degradation.

Mass Spectral Interpretation
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The fragmentation of 1,3-Benzodioxole, 5-(methoxymethoxy)- follows a distinct pathway

governed by the stability of the benzodioxole ring and the lability of the ether oxygen.

Fragmentation Pathway[6]
Molecular Ion (M⁺):m/z182. Usually distinct but low intensity (5-15%).

Primary Fragmentation (α-Cleavage):

Loss of the methoxy radical (•OCH₃, mass 31).

Result: m/z151 (Ar-O-CH₂⁺).

MOM Group Loss (McLafferty-like / Rearrangement):

Loss of the entire protecting group (-C₂H₅O).

Result: m/z137/138 (Sesamol cation/radical cation). Note: If 138 is the Base Peak (100%),

suspect thermal degradation in the inlet.

Diagnostic MOM Ion:

Formation of the methoxymethyl cation (⁺CH₂-O-CH₃).

Result: m/z45. This is a highly characteristic low-mass ion for all MOM ethers.

Quantification Ions (SIM Mode)
For trace analysis, use Selected Ion Monitoring (SIM) with the following ions:

Quant Ion:m/z 182 (Target)

Qualifier 1:m/z 151 (Confirming loss of -OCH₃)

Qualifier 2:m/z 45 (MOM specific)

Qualifier 3:m/z 135 (Methylenedioxybenzene backbone)

Quality Control & Troubleshooting
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Observation Root Cause Corrective Action

No M⁺ (182), only 138 Thermal degradation in inlet.

Lower inlet temp to 200°C;

replace liner with ultra-inert

wool.

Tailing Peak Shape Active sites in column/liner.

Trim column (10cm);

Deactivate inlet; Ensure

solvent is neutral.

Extra Peak at M+14 Methylation artifact.
Avoid using Methanol as

solvent in hot injectors.

Baseline Rise Column bleed.

Ensure final oven temp does

not exceed column max

(325°C for DB-5ms).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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